(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

CAS No.: 1864063-28-4

Cat. No.: VC3405190

Molecular Formula: C6H11ClN4O

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864063-28-4 |

|---|---|

| Molecular Formula | C6H11ClN4O |

| Molecular Weight | 190.63 g/mol |

| IUPAC Name | [1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H |

| Standard InChI Key | HEMLJVWFJJNNSB-UHFFFAOYSA-N |

| SMILES | C1C(CN1)N2C=C(N=N2)CO.Cl |

| Canonical SMILES | C1C(CN1)N2C=C(N=N2)CO.Cl |

Introduction

Chemical Identity and Structure

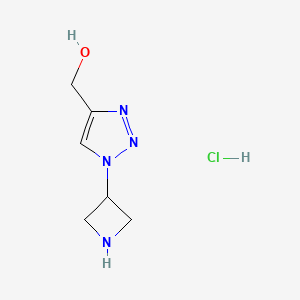

(1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a small molecule heterocyclic compound containing both azetidine and triazole functional groups. The compound's key identifiers and physical properties are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Value |

|---|---|

| CAS Number | 1864063-28-4 |

| Molecular Formula | C6H11ClN4O |

| Molecular Weight | 190.63 g/mol |

| Base Compound InChI | InChI=1S/C6H10N4O/c11-4-5-3-10(9-8-5)6-1-7-2-6/h3,6-7,11H,1-2,4H2 |

| Base Compound InChIKey | VUPXRFREZQRQCV-UHFFFAOYSA-N |

| SMILES | OCc1cn(C2CNC2)nn1 |

| Physical State | Solid |

| Purity (Commercial) | Typically 95.0% |

The compound features a 1,2,3-triazole ring linked to an azetidine ring at the N1 position of the triazole, with a hydroxymethyl (CH2OH) group at the C4 position of the triazole. The hydrochloride form contains a chloride counterion that improves stability and solubility characteristics compared to the free base form .

Synthesis and Preparation Methods

The synthesis of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. While specific synthetic routes may vary, common approaches leverage click chemistry methodology.

General Synthetic Approach

The synthesis generally involves the following key steps:

-

Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC)

-

Incorporation of the azetidine moiety

-

Conversion to the hydrochloride salt form

Recent advances in solvent-free and one-pot synthesis methods have been developed for similar triazole derivatives, which could potentially be applied to this compound. For instance, ball-milling techniques using Cu/Al2O3 surfaces have shown promise for environmentally friendly synthesis of 1,2,3-triazole derivatives .

Click Chemistry Applications

Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a preferred method for synthesizing 1,2,3-triazole compounds. The reaction typically employs:

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) as catalyst

-

Sodium ascorbate as reducing agent

-

Various reaction conditions including aqueous medium or solvent-free conditions

For similar triazole compounds, yields using these methods can reach 85-99%, making them highly efficient synthetic pathways that could be applicable to (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride production .

Chemical and Physical Properties

Stability and Reactivity

(1-Azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride demonstrates:

-

Stability under recommended storage conditions

-

No known hazardous decomposition products under normal storage conditions

-

Potential reactivity with strong oxidizing agents

The compound should be stored in a cool, dry place away from incompatible substances to maintain its integrity and prevent degradation .

Structural Characteristics

The compound contains several key structural features that contribute to its chemical behavior:

-

The 1,2,3-triazole ring provides aromatic stability and nitrogen atoms that can participate in hydrogen bonding

-

The azetidine ring introduces a strained 4-membered ring system that can influence reactivity and biological activity

-

The hydroxymethyl group offers a site for hydrogen bonding and further chemical modification

-

The hydrochloride salt form enhances water solubility compared to the free base

These structural elements collectively determine the compound's physicochemical properties and potential interactions with biological systems.

| Hazard Category | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |

Hazard Statements and Precautionary Measures

Based on its hazard classification, the following hazard statements and precautionary measures apply:

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Related Compounds and Derivatives

Structural Analogs

Several structurally related compounds have been reported:

-

(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

-

CAS: 1823247-22-8

-

Molecular Formula: C7H13ClN4O

-

Molecular Weight: 204.66 g/mol

-

Differs by having a methylene bridge between the azetidine and triazole rings

-

-

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

These structural analogs may share some chemical and biological properties with (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride, providing potential comparative information for researchers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume